

# Spectroscopic Characterization of Boc-D-Pyr-Oet: A Technical Guide

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Compound of Interest		
Compound Name:	Boc-D-Pyr-Oet	
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#### **Abstract**

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Boc-D-pyroglutamic acid ethyl ester (**Boc-D-Pyr-Oet**), a valuable intermediate in pharmaceutical synthesis. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring this data are also provided, alongside a visual workflow for the spectroscopic analysis of synthesized chemical compounds.

#### Introduction

**Boc-D-Pyr-Oet**, with the systematic name (2R)-1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate, is a protected amino acid derivative frequently used in the synthesis of complex organic molecules and active pharmaceutical ingredients. The tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions at other sites of the molecule. Accurate characterization of this intermediate is critical to ensure purity and confirm its chemical structure before proceeding with subsequent synthetic steps. This guide summarizes the essential spectroscopic data required for its identification and quality control.

## **Spectroscopic Data Presentation**

The following sections provide the experimental and predicted spectroscopic data for **Boc-D-Pyr-Oet**. The molecular formula is C<sub>12</sub>H<sub>19</sub>NO<sub>5</sub>, with a molecular weight of 257.28 g/mol and a



monoisotopic mass of 257.1263 Da.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Boc-D-Pyr-Oet**.[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
4.58	dd	3.0, 9.5	1H	α-CH
4.22	q	7.3	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
2.56-2.66	m	-	1H	y-CH₂
2.48	ddd	3.8, 9.6, 13.1	1H	β-CH <sub>2</sub>
2.25-2.35	m	-	1H	β-CH <sub>2</sub>
1.97-2.04	m	-	1H	y-CH₂
1.48	S	-	9Н	-C(CH₃)₃
1.28	t	7.3	3H	-O-CH2-CH3

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 400

MHz

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **Boc-D-Pyr-Oet**.



Predicted Chemical Shift (δ) ppm	Carbon Assignment
172-175	Ester Carbonyl (C=O)
170-173	Pyroglutamate Ring Carbonyl (C=O)
149-152	Carbamate Carbonyl (N-C=O)
80-83	Quaternary Carbon (-C(CH₃)₃)
61-64	Methylene (-O-CH <sub>2</sub> -CH <sub>3</sub> )
57-60	α-Carbon
30-33	β-Methylene
28-30	γ-Methylene
27-29	Methyls (-C(CH₃)₃)
13-15	Methyl (-O-CH <sub>2</sub> -CH <sub>3</sub> )
Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.[1][2][3][4][5]	

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for **Boc-D-Pyr-Oet**.



Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Intensity
~1740-1755	C=O stretch	Ethyl Ester	Strong
~1700-1720	C=O stretch	Carbamate	Strong
~1680-1700	C=O stretch	Amide (Pyroglutamate)	Strong
2850-2990	C-H stretch	sp³ C-H	Medium-Strong
1150-1250	C-O stretch	Ester & Carbamate	Strong

Note: These are predicted absorption ranges. The spectrum will show two to three distinct, strong peaks in the carbonyl region (1680-1760 cm<sup>-1</sup>).[6]

[7][8][9][10]

## **Mass Spectrometry (MS)**

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Table 4: Predicted m/z Peaks for **Boc-D-Pyr-Oet** in ESI-MS.



Predicted m/z	Ion Formation	Notes
280.1155	[M+Na] <sup>+</sup>	Sodium adduct, often observed in ESI.
258.1336	[M+H] <sup>+</sup>	Protonated molecular ion.
202.0917	[M+H - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>	Loss of isobutylene (56 Da) from the Boc group. A very characteristic fragment.
184.0811	[M+H - C4H8 - H2O]+	Subsequent loss of water from the [M-56] ion.
158.0655	[M+H - Boc] <sup>+</sup>	Loss of the entire Boc group (100 Da).
Note: The fragmentation pattern of Boc-protected compounds is well-documented, with the neutral loss of isobutylene (56 Da) being a primary diagnostic peak.[11][12][13]		

## **Experimental Protocols**

The following are generalized but detailed protocols for obtaining the spectroscopic data presented above.

#### **NMR Spectroscopy Protocol**

- Sample Preparation: Dissolve 10-20 mg of Boc-D-Pyr-Oet (which is an oil) in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).[14][15] The solvent often contains tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Instrumentation: Place the NMR tube into a spinner and insert it into the NMR spectrometer (e.g., a 400 MHz instrument).



- Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl<sub>3</sub>. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are typically sufficient. [16] 8 to 16 scans are usually adequate for a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). A higher number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.[17]
- Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent signal (77.16 ppm for CDCl<sub>3</sub>). Integrate the <sup>1</sup>H NMR signals.

#### ATR-IR Spectroscopy Protocol

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.[18][19]
- Sample Application: Place a single drop of the neat Boc-D-Pyr-Oet oil directly onto the center of the ATR crystal.
- Acquisition: Lower the ATR press to ensure good contact between the sample and the
  crystal. Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm<sup>-1</sup> are
  sufficient.[19]
- Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

# Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

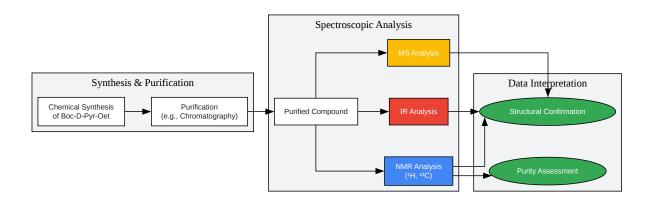


- Sample Preparation: Prepare a stock solution of Boc-D-Pyr-Oet at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[20]
- Dilution: Perform a serial dilution of the stock solution with a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 μg/mL. The formic acid aids in the formation of protonated ions, [M+H]<sup>+</sup>.
- Infusion: Load the diluted sample into a syringe and place it on a syringe pump connected to the ESI source of the mass spectrometer. Infuse the sample at a low flow rate (e.g., 5-10 μL/min).[21]
- Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage (e.g., 3-4 kV), drying gas flow, and source temperature to optimal values for generating a stable electrospray.[22][23]
- Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-400 amu). For fragmentation data (MS/MS), select the protonated molecular ion ([M+H]+ at m/z 258.13) as the precursor and apply collision-induced dissociation (CID) with an inert gas like argon or nitrogen.

## **Visualization of Analytical Workflow**

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like **Boc-D-Pyr-Oet**.





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